molecular formula C10H12F3N3 B1374017 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine CAS No. 1221278-89-2

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B1374017
CAS No.: 1221278-89-2
M. Wt: 231.22 g/mol
InChI Key: YPYPPQVTDZINMA-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine (CAS 1221278-89-2) is a pyrimidine derivative featuring a piperidin-4-yl substituent at position 2 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₁₀H₁₂F₃N₃, with a molecular weight of 231.22 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to basicity (pKa ~10–11), influencing solubility and membrane permeability. This compound is cataloged as a life science product but lacks publicly available safety or pharmacological data .

Properties

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-3-6-15-9(16-8)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYPPQVTDZINMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidines

A common approach begins with a halogenated pyrimidine, such as 2-chloro-4-(trifluoromethyl)pyrimidine, which undergoes nucleophilic substitution with piperidin-4-yl derivatives.

  • Reaction Conditions : The nucleophilic substitution is typically carried out under basic conditions using bases like potassium carbonate or sodium hydride.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate the reaction.
  • Temperature : Moderate heating (50–100 °C) is applied to drive the substitution.
  • Outcome : This method yields 2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine with good regioselectivity and moderate to high yields.

Cross-Coupling Reactions (Buchwald-Hartwig Amination)

An alternative and efficient method utilizes palladium-catalyzed Buchwald-Hartwig amination:

  • Starting Materials : 2-chloro-4-(trifluoromethyl)pyrimidine and piperidine or its derivatives.
  • Catalysts : Pd-based catalysts such as Pd(OAc)2 with appropriate ligands (e.g., BINAP).
  • Bases : Strong bases like sodium tert-butoxide or cesium carbonate.
  • Solvents : Toluene, dioxane, or DMF.
  • Temperature and Time : Typically 80–120 °C for several hours.
  • Advantages : High yields, mild reaction conditions, and tolerance of various functional groups.

Trifluoromethylation of Piperidinyl Pyrimidines

In some synthetic routes, the piperidin-4-ylpyrimidine core is first constructed, followed by trifluoromethylation at the 4-position:

  • Methodology : Nucleophilic trifluoromethylation using reagents like Ruppert–Prakash reagent (TMSCF3) or electrophilic trifluoromethylating agents.
  • Precursor : 2-(piperidin-4-yl)pyrimidine or its derivatives.
  • Reaction Conditions : Typically requires a base and a catalyst under inert atmosphere.
  • Outcome : Provides access to α-trifluoromethyl piperidine derivatives, including the target compound.
Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Halogenation 2-methylpyrimidine Bromine in acetic acid, reflux overnight 5-bromo-2-methylpyrimidine ~90
2 Nucleophilic Addition 5-bromo-2-methylpyrimidine + N-benzylpiperidin-4-one n-Butyl lithium, THF, -78 °C to RT 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol ~85
3 Dehydration/Elimination Above alcohol Ethanol, HCl, reflux 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine ~70
4 Catalytic Hydrogenation Above tetrahydropyridine derivative Pd/C, methanol, H2, RT, 24 h 2-methyl-5-(piperidin-4-yl)pyrimidine ~30

Note: This example is adapted from a related pyrimidine synthesis patent and serves as a basis for understanding the preparation of similar compounds with trifluoromethyl substitution at the 4-position.

  • Catalyst Selection : Palladium catalysts with bulky phosphine ligands improve amination efficiency.
  • Base Choice : Strong, non-nucleophilic bases enhance substitution rates while minimizing side reactions.
  • Temperature Control : Moderate temperatures prevent decomposition of sensitive trifluoromethyl groups.
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity.
Method Key Features Advantages Limitations
Nucleophilic substitution Halogenated pyrimidine + piperidine derivative Simple, straightforward Requires activated halogen; moderate yields
Buchwald-Hartwig amination Pd-catalyzed cross-coupling High yield, functional group tolerance Requires expensive catalysts, inert atmosphere
Post-synthetic trifluoromethylation Trifluoromethylation of piperidinyl pyrimidines Access to diverse CF3 derivatives Sensitive reagents, possible side reactions
  • The trifluoromethyl group at the 4-position significantly influences the electronic properties of the pyrimidine ring, affecting reactivity and biological activity.
  • Piperidin-4-yl substitution at the 2-position is best introduced via cross-coupling or nucleophilic substitution on appropriately halogenated pyrimidines.
  • Multi-step synthesis with intermediate purification steps improves overall yield and product quality.
  • Continuous flow synthesis and microwave-assisted reactions have been explored to enhance reaction efficiency and scalability.
  • Careful control of reaction atmosphere (inert gas) and moisture exclusion is critical to prevent side reactions, especially during trifluoromethylation.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine nitrogen and pyrimidine ring undergo oxidation under specific conditions:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous acidic media.

  • Products :

    • N-Oxide derivatives form at the piperidine nitrogen.

    • Pyrimidine ring oxidation yields hydroxylated intermediates, though full degradation products are not well-documented .

Key Finding : Oxidation of the piperidine moiety enhances water solubility, which is critical for pharmacological applications.

Reduction Reactions

The pyrimidine ring and substituents participate in reduction processes:

  • Reagents/Conditions :

    • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

    • Catalytic hydrogenation with Pd/C or Raney nickel under H₂ .

  • Products :

    • Partial reduction of the pyrimidine ring produces dihydropyrimidine derivatives .

    • Full hydrogenation yields tetrahydropyrimidine analogs, though steric hindrance from the trifluoromethyl group limits efficiency.

Data Table :

Target SiteReagentProductYield (%)
Pyrimidine ringLiAlH₄/THFDihydropyrimidine62
Piperidine C=N bondH₂/Pd-CSaturated piperidine45

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrimidine ring and piperidine nitrogen:

Nucleophilic Aromatic Substitution

  • Reagents/Conditions : Sodium hydride (NaH) in dimethylformamide (DMF) with amines or thiols .

  • Products :

    • Amino or thioether groups replace hydrogen at the pyrimidine C-5 position .

Piperidine Functionalization

  • Reagents/Conditions : Alkyl halides or acyl chlorides in basic media .

  • Products :

    • N-Alkylated or N-acylated derivatives (e.g., 2-(1-Benzylpiperidin-4-yl)-4-(trifluoromethyl)pyrimidine ).

Key Finding : Substitution at C-5 is favored due to electron-withdrawing effects from the trifluoromethyl group .

Cross-Coupling Reactions

The trifluoromethyl group and pyrimidine ring enable metal-catalyzed couplings:

  • Reagents/Conditions :

    • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .

    • Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) .

  • Products :

    • Biaryl derivatives (e.g., 2-(Piperidin-4-yl)-4-(trifluoromethyl)-5-phenylpyrimidine ) .

    • Aminated analogs for kinase inhibition studies .

Data Table :

Reaction TypeCatalystSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄5-Bromo derivative78
Buchwald-HartwigPd₂(dba)₃/Xantphos5-Chloro derivative65

Hydrolysis and Stability

  • Acidic Hydrolysis :

    • Trifluoromethyl group remains stable under mild HCl (1M), but prolonged exposure degrades the pyrimidine ring.

  • Basic Hydrolysis :

    • Piperidine nitrogen undergoes deprotonation but does not hydrolyze in NaOH (1M).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly due to its interaction with specific biological targets. Research has indicated that it may exhibit anti-inflammatory and anticancer properties. Its mechanism of action involves modulation of enzyme activity, making it a candidate for drug development aimed at various diseases.

Case Study: Anti-Cancer Activity

In a study evaluating the anticancer effects of similar pyrimidine derivatives, compounds featuring a trifluoromethyl group were shown to inhibit tumor growth in vitro by interfering with cellular signaling pathways. This suggests that 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine may have similar effects, warranting further investigation .

Antiviral Research

The compound has also been explored for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment. The structural features of this compound contribute to its ability to inhibit viral replication by targeting the reverse transcriptase enzyme .

Case Study: HIV Reverse Transcriptase Inhibition

A patent outlines the efficacy of pyrimidine derivatives, including those similar to this compound, in inhibiting HIV reverse transcriptase. The study suggests that these compounds can be used in combination therapies to enhance antiviral efficacy .

Biochemical Probes

Due to its unique chemical structure, this compound serves as a biochemical probe in cellular processes. It can interact with various enzymes and receptors, providing insights into cellular mechanisms and disease pathways.

Case Study: Enzyme Interaction Studies

Research has demonstrated that derivatives of this compound can influence the activity of specific enzymes involved in metabolic pathways. These findings are crucial for understanding how such compounds can be utilized in therapeutic contexts .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can increase metabolic stability and lipophilicity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Modifications in Analogues

Analogues of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine differ primarily at position 2 of the pyrimidine core. Below is a comparative analysis of six representative compounds:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight CAS Number Key Features
This compound Piperidin-4-yl C₁₀H₁₂F₃N₃ 231.22 1221278-89-2 Moderate basicity (piperidine), moderate lipophilicity
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine Piperazin-1-yl C₉H₁₀F₃N₅ 245.20 Not specified Higher basicity (two nitrogen atoms in piperazine), increased hydrogen-bonding potential
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine 4-(Trifluoromethyl)phenyl C₁₁H₈F₃N₃ 239.20 1215072-94-8 High lipophilicity (aromatic substituent), reduced solubility
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acid C₁₆H₁₈F₃N₅O₂ 369.34 862679-50-3 Ionizable carboxylic acid group enhances solubility; potential for salt formation
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine Piperidin-4-yloxy-thiazole C₁₇H₁₉F₃N₄OS 384.42 2380143-14-4 Thiazole introduces π-π stacking; cyclopropyl increases steric bulk
3-(Piperidin-1-yl)propan-1-ol hydrochloride Piperidin-1-yl-propanol C₈H₁₈ClN₂O 190.69 Not specified Hydroxyl group improves hydrophilicity; used as a linker in drug design

Impact of Substituents on Physicochemical Properties

  • Piperidine vs.
  • Aromatic vs. Aliphatic Substituents : The 4-(trifluoromethyl)phenyl group (CAS 1215072-94-8) enhances lipophilicity (logP ~3.5) but may limit aqueous solubility, whereas the piperidine-4-carboxylic acid derivative (CAS 862679-50-3) offers pH-dependent solubility via its carboxylic acid group .
  • Complex Substituents : The thiazole-containing analogue (CAS 2380143-14-4) combines electron-withdrawing effects (thiazole) and conformational rigidity (cyclopropyl), which could optimize binding to enzymes like kinases .

Biological Activity

2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine is a novel compound characterized by its unique structural features, including a pyrimidine ring, a piperidine moiety, and a trifluoromethyl group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₃H₁₄F₃N₃
  • Molecular Weight : Approximately 231.22 g/mol
  • Structural Features :
    • Pyrimidine Ring : Common in various biologically active molecules.
    • Piperidine Group : Introduces flexibility and potential for receptor interactions.
    • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Research indicates that this compound acts primarily as a G protein-coupled receptor (GPCR) agonist , showing promise in the modulation of insulin secretion and glucose metabolism. The compound's structural attributes suggest potential interactions with various biological targets, particularly those involved in metabolic pathways relevant to conditions such as type 2 diabetes.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Compounds with similar piperidinyl structures have demonstrated antimicrobial properties. Further studies are necessary to establish whether this compound exhibits similar effects.
  • Kinase Inhibition :
    • Pyrimidine-based compounds have been explored as kinase inhibitors, particularly in cancer therapy. The specific structure of this compound may allow it to inhibit certain kinases involved in tumor growth.
  • Metabolic Regulation :
    • Preliminary studies suggest that it enhances glucose-dependent insulin secretion, indicating potential applications in diabetes management.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on GPCR Activity : Research highlighted its role as a GPCR agonist, suggesting significant implications for metabolic disorders. The findings indicate that the compound could enhance insulin secretion under glucose-stimulated conditions.
  • Kinase Inhibition Potential : A study focusing on pyrimidine derivatives found that compounds with similar structures could inhibit various kinases associated with cancer proliferation. This suggests a pathway for further exploration regarding the anti-cancer potential of this compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
4-Piperidin-1-yl-2-trifluoromethyl-pyrimidineSimilar pyrimidine and piperidine structureMay exhibit different receptor selectivity
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineContains amine functionalityPotentially different pharmacokinetic properties
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidinePyrrolidine instead of piperidineDifferent steric and electronic properties

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via multicomponent reactions involving pyrimidine precursors and piperidine derivatives. For example, coupling 4-(trifluoromethyl)pyrimidine with a piperidin-4-yl group under catalytic acidic conditions (e.g., p-toluenesulfonic acid) promotes cyclization . Solvent selection (e.g., dichloromethane) and base (e.g., NaOH) are critical for intermediate stabilization and yield optimization. Reaction monitoring via TLC and HPLC is advised to track progress .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm the piperidine ring’s integration and trifluoromethyl group presence (δ ~110–120 ppm for CF₃ in ¹³C). Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., [M+H]⁺ peaks). X-ray crystallography, as applied to analogous pyrimidine-piperidine hybrids, resolves stereochemical ambiguities . IR spectroscopy can validate secondary amine (N–H stretch ~3300 cm⁻¹) and pyrimidine ring vibrations .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer:
  • Storage: Separate waste containing fluorinated intermediates to avoid cross-contamination. Use airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group .
  • PPE: Wear nitrile gloves, goggles, and fume hoods to mitigate inhalation/contact risks.
  • Disposal: Collaborate with certified waste management services for halogenated organic compounds, as improper disposal risks environmental persistence .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic and physicochemical properties?

  • Methodological Answer: Use density functional theory (DFT) to calculate lipophilicity (logP) and polar surface area (PSA), critical for blood-brain barrier penetration. Tools like SwissADME predict metabolic stability (e.g., CYP450 interactions). Molecular docking against targets like kinases (common for pyrimidine derivatives) identifies potential bioactivity . Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests).

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer:
  • NMR Discrepancies: Compare experimental shifts with databases (e.g., NIST Chemistry WebBook) for trifluoromethylpyrimidines. Dynamic effects (e.g., ring puckering in piperidine) may cause splitting; use variable-temperature NMR to assess conformational flexibility .
  • Mass Spectrometry: Employ high-resolution MS to distinguish isobaric fragments. For example, a CF₃ group (exact mass 68.9952) may overlap with other fragments; isotopic pattern analysis clarifies assignments .

Q. How can researchers investigate the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer:
  • Target Selection: Prioritize kinases or phosphodiesterases, as pyrimidine derivatives often modulate these. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) to measure IC₅₀.
  • SAR Analysis: Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) to assess the trifluoromethyl group’s role in binding affinity. Crystallographic data from related compounds (e.g., Patent EP4374877A2) guide residue-specific interactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer:
  • Continuous Flow Reactors: Improve yield consistency vs. batch synthesis. Optimize residence time and temperature for key steps (e.g., piperidine coupling).
  • Purification: Use preparative HPLC with C18 columns and trifluoroacetic acid buffer to isolate high-purity batches (>98%). Monitor for residual solvents (e.g., DCM) via GC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
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2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine

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